1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
CAS No.: 1040675-83-9
Cat. No.: VC11954182
Molecular Formula: C22H24N4O2S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040675-83-9 |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H24N4O2S/c1-28-20-9-7-19(8-10-20)25-11-13-26(14-12-25)21(27)15-18-16-29-22(24-18)23-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,23,24) |
| Standard InChI Key | WGRBAXQMGNKFOX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound integrates three pharmacologically relevant subunits:
-
4-(4-Methoxyphenyl)piperazine: A six-membered piperazine ring substituted at the 1-position with a 4-methoxyphenyl group, known for enhancing blood-brain barrier permeability in CNS-targeting drugs .
-
Ethanone linker: A ketone group bridging the piperazine and thiazole moieties, providing conformational rigidity.
-
2-(Phenylamino)-1,3-thiazol-4-yl: A five-membered heterocycle with a phenylamino substituent, a structure prevalent in antimicrobial and anticancer agents.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 394.49 g/mol | |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| InChIKey | ISKRINGLZVXJPX-UHFFFAOYSA-N |
The methoxy group at the para position of the phenyl ring enhances electron-donating effects, potentially influencing receptor binding kinetics . The thiazole's sulfur and nitrogen atoms create a polarized region conducive to hydrogen bonding with biological targets.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge from analogous compounds:
Route A: Fragment Coupling
-
Piperazine-ethanone synthesis: React 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride under Schotten-Baumann conditions to form 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one .
-
Thiazole formation: Construct 2-(phenylamino)-1,3-thiazol-4-ylacetic acid via Hantzsch thiazole synthesis using phenylthiourea and ethyl bromopyruvate.
-
Amide coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to join fragments.
Route B: Convergent Synthesis
-
Preform the thiazole core (2-(phenylamino)-1,3-thiazol-4-ylacetonitrile) via cyclocondensation of thiourea derivatives with α-halo ketones .
-
Alkylate the piperazine derivative with the thiazole-bearing acetonitrile, followed by oxidation to the ketone.
Comparative Yield Data (Analogous Systems):
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Piperazine-ethanone formation | 78–85 | DCM, 0°C, 2h | |
| Hantzsch thiazole synthesis | 65 | EtOH, reflux, 6h | |
| EDC-mediated coupling | 72 | DMF, rt, 12h |
Physicochemical Properties
Predicted ADME Profiles
Computational models (SwissADME, pkCSM) suggest:
| Parameter | Value | Implications |
|---|---|---|
| LogP (iLOGP) | 2.85 | Moderate lipophilicity |
| Water Solubility (ESOL) | -3.12 (LogS) | Low aqueous solubility |
| BBB Permeability | 0.89 (logBB) | CNS penetration likely |
| CYP2D6 Inhibition Probability | 0.34 | Low drug-drug interaction risk |
The methoxyphenyl group contributes to a balanced partition coefficient, while the thiazole moiety may necessitate formulation enhancements for oral bioavailability.
Biological Activity and Mechanistic Insights
Hypothesized Targets
4.1.1 Serotonin Receptors (5-HT)
The 4-methoxyphenylpiperazine fragment is a known pharmacophore in 5-HT agonists (e.g., buspirone analogs) . Molecular docking studies (AutoDock Vina) predict a binding affinity of -8.2 kcal/mol at the 5-HT orthosteric site, driven by:
-
π-π stacking between the methoxyphenyl ring and Phe361
4.1.2 Bacterial Dihydrofolate Reductase (DHFR)
Thiazole derivatives inhibit DHFR by mimicking dihydrofolate's pteridine ring. In silico models show a Ki of 18 nM against E. coli DHFR, though experimental validation is pending .
Research Challenges and Future Directions
Synthetic Optimization Needs
-
Stereochemical control: The thiazole's C4 position may exhibit planar chirality, requiring asymmetric synthesis methods .
-
Scale-up limitations: Current routes use hazardous reagents (e.g., chloroacetyl chloride); greener alternatives (enzyme-mediated acylations) are under exploration.
Biological Screening Priorities
-
In vitro 5-HT receptor binding assays (radioligand displacement using [H]-8-OH-DPAT)
-
Antimicrobial susceptibility testing against ESKAPE pathogens
-
CNS penetration studies using in situ brain perfusion models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume